L-Leucine-15N

Overview

Description

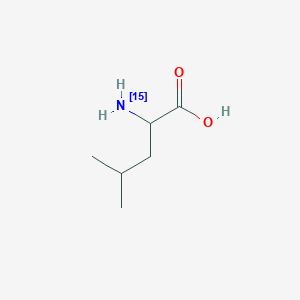

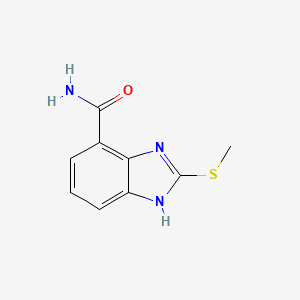

L-Leucine-15N is a branched-chain essential amino acid that plays an important role in protein synthesis and other metabolic functions . It is used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules . It can also be used as a standard for MS-based applications or as a synthetic precursor .

Synthesis Analysis

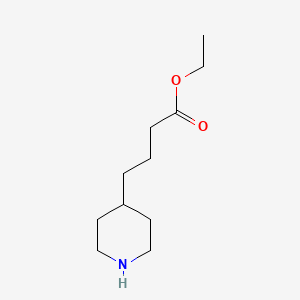

The synthesis of L-Leucine-15N involves the incorporation of 15N atoms into the cores of various N-heterocycles . The catabolism of L-Leucine-15N initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation .Molecular Structure Analysis

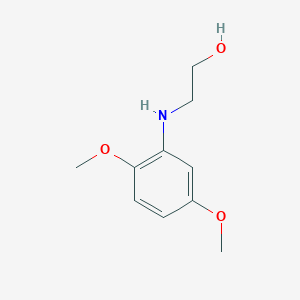

The molecular formula of L-Leucine-15N is C6H13NO2 . It has a molecular weight of 132.17 .Chemical Reactions Analysis

L-Leucine-15N is used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules . It can also be used as a standard for MS-based applications or as a synthetic precursor .Scientific Research Applications

Metabolism Studies

L-Leucine-15N has been instrumental in understanding amino acid metabolism. Research indicates that L-Leucine contributes significantly to the synthesis of glutamate in astrocytes. This is evidenced by the transfer of nitrogen from L-Leucine to glutamate, which indicates that a substantial portion of glutamate nitrogen is derived from leucine (Yudkoff et al., 1994). Additionally, L-Leucine-15N has been used in studies exploring the interrelationships between leucine and glutamate metabolism in various cellular models, further underlining its significance in metabolic research (Yudkoff et al., 1996).

Stereospecific Synthesis

L-Leucine-15N is also utilized in the stereospecific enzymatic synthesis of amino acids. A study demonstrated an efficient method for synthesizing L-[15N]-valine, L-[15N]-leucine, and other amino acids from their corresponding α-keto acids, showcasing L-Leucine-15N's role in producing high-yield, stereospecific amino acids for various applications (Chiriac et al., 2008).

Protein Synthesis Monitoring

In the field of protein biosynthesis, L-Leucine-15N is used as a tracer. Studies have used L-Leucine-15N to understand protein turnover in different biological systems, including muscle tissues and other human tissues. This application is crucial for studying metabolic disorders and the effects of various diseases on protein metabolism (Meynial-Denis et al., 1997).

Nutritional and Metabolic Research

L-Leucine-15N's role extends to nutritional and metabolic studies, where its utilization in animal models helps understand nutrient absorption and metabolism. For instance, its use in studies involving Wistar rats provided insights into the labeling quota of faeces and urine, highlighting the importance of L-Leucine in nutritional research (Herrmann et al., 1986).

NMR and Mass Spectrometry

L-Leucine-15N is significant in nuclear magnetic resonance (NMR) and mass spectrometry studies, aiding in the understanding of molecular structures and interactions. Research using 15N-labeled L-leucine provided valuable insights into the conformation of solid polypeptides, thereby advancing the field of structural biology (Shoji et al., 1990).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(15N)azanyl-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436382 | |

| Record name | DL-Leucine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Leucine-15N | |

CAS RN |

81387-51-1 | |

| Record name | DL-Leucine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile](/img/structure/B1609804.png)

![6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine](/img/structure/B1609816.png)